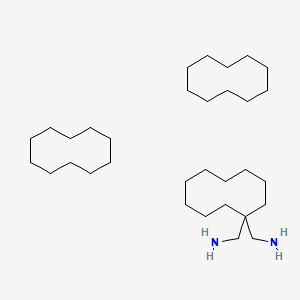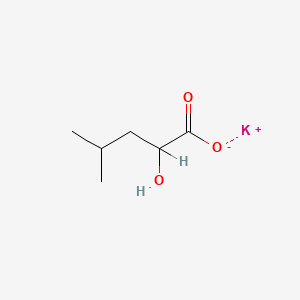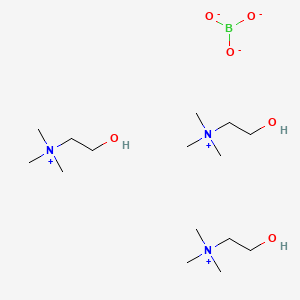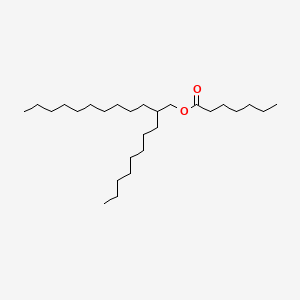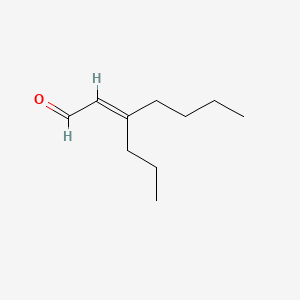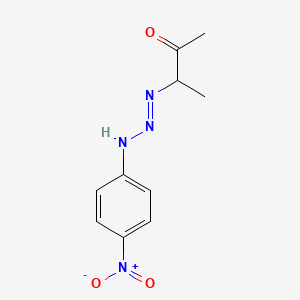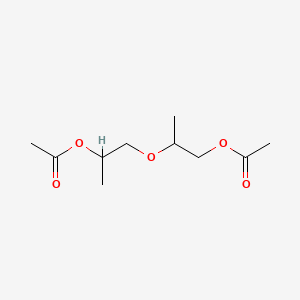
Dipropylene glycol, diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipropylene glycol, diacetate is typically synthesized through the esterification of dipropylene glycol with acetic acid or acetic anhydride. The reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions generally involve heating the reactants to a specific temperature to promote esterification and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where dipropylene glycol and acetic anhydride are mixed in a specific molar ratio. The mixture is heated in the presence of an acidic catalyst, and the water produced is continuously removed to ensure high yield and purity of the product . Post-reaction, the mixture is neutralized using an alkaline absorbent like sodium hydroxide, and the product is purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Dipropylene glycol, diacetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Dipropylene glycol and acetic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Reduction: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Dipropylene glycol, diacetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a solvent for biological assays.
Medicine: Utilized in pharmaceutical formulations as a solvent and stabilizer.
Industry: Used in the production of coatings, adhesives, and sealants due to its solvent properties.
Wirkmechanismus
The mechanism of action of dipropylene glycol, diacetate primarily involves its role as a solvent. It can dissolve various substances, facilitating their interaction and reaction. In biological systems, it can enhance the solubility and stability of active pharmaceutical ingredients, thereby improving their bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propylene glycol diacetate: Similar in structure but with a different molecular formula (C7H12O4) and molecular weight (160.17).
Ethylene glycol diacetate: Another similar compound with different properties and applications.
Diethylene glycol diacetate: Used in similar applications but has different chemical properties.
Uniqueness
Dipropylene glycol, diacetate is unique due to its specific solvent properties, making it suitable for a wide range of applications in various industries. Its ability to dissolve both polar and non-polar substances makes it a versatile solvent compared to its similar compounds .
Eigenschaften
CAS-Nummer |
93858-96-9 |
|---|---|
Molekularformel |
C10H18O5 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
2-(2-acetyloxypropoxy)propyl acetate |
InChI |
InChI=1S/C10H18O5/c1-7(5-14-9(3)11)13-6-8(2)15-10(4)12/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
FLPPEMNGWYFRSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(C)COC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


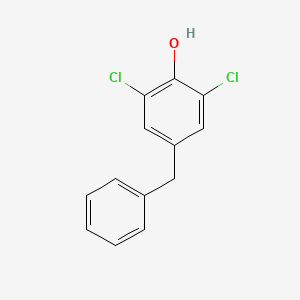
![tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B15175771.png)


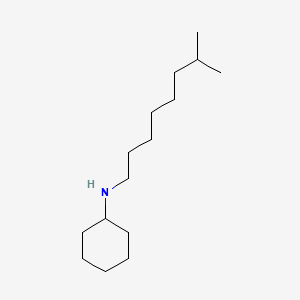
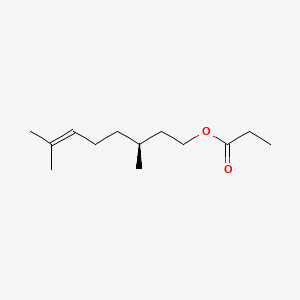
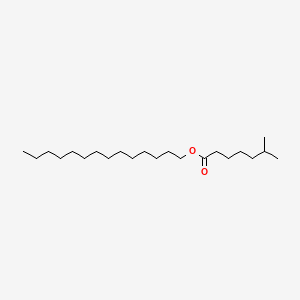
![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)
